molecular formula C24H28FIO6 B15330156 11-Dehydro-18-iod-dexamethason-21-acetat

11-Dehydro-18-iod-dexamethason-21-acetat

Cat. No.: B15330156
M. Wt: 558.4 g/mol
InChI Key: QFOSFMQRKLDCKT-UMUFUXOWSA-N
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Description

2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the fluoro, hydroxy, iodomethyl, and dimethyl groups. The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The iodomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28FIO6

Molecular Weight

558.4 g/mol

IUPAC Name

[2-[(9R,10S,13R,17R)-9-fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H28FIO6/c1-13-8-18-17-5-4-15-9-16(28)6-7-21(15,3)23(17,25)19(29)10-22(18,12-26)24(13,31)20(30)11-32-14(2)27/h6-7,9,13,17-18,31H,4-5,8,10-12H2,1-3H3/t13?,17?,18?,21-,22+,23-,24-/m0/s1

InChI Key

QFOSFMQRKLDCKT-UMUFUXOWSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)CI)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)CI)F)C

Origin of Product

United States

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